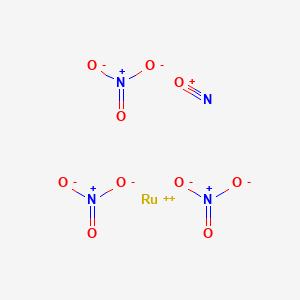
Ruthenium, tris(nitrato-kappaO)nitrosyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ruthenium, tris(nitrato-kappaO)nitrosyl- is a complex compound that features ruthenium as the central metal atom coordinated with three nitrate groups and one nitrosyl group.
Métodos De Preparación
The synthesis of ruthenium, tris(nitrato-kappaO)nitrosyl- typically involves the reaction of ruthenium trichloride with nitric acid and a nitrosylating agent. The reaction conditions often require controlled temperatures and specific pH levels to ensure the proper formation of the complex. Industrial production methods may involve large-scale reactions in specialized reactors to maintain the necessary conditions for high yield and purity .
Análisis De Reacciones Químicas
Ruthenium, tris(nitrato-kappaO)nitrosyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of ruthenium.
Reduction: It can be reduced to lower oxidation states, often involving the release of nitric oxide (NO).
Substitution: Ligands in the complex can be substituted with other ligands under specific conditions. Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide.
Aplicaciones Científicas De Investigación
Ruthenium, tris(nitrato-kappaO)nitrosyl- has several scientific research applications:
Chemistry: Used as a catalyst in various organic reactions due to its ability to facilitate electron transfer processes.
Biology: Investigated for its potential as a nitric oxide donor, which can have various biological effects, including vasodilation and antimicrobial activity.
Medicine: Explored as a potential anticancer agent due to its ability to release nitric oxide, which can induce apoptosis in cancer cells.
Mecanismo De Acción
The primary mechanism by which ruthenium, tris(nitrato-kappaO)nitrosyl- exerts its effects is through the release of nitric oxide (NO). This release can be triggered by light-induced Ru-NO bond dissociation, which may involve transient linkage isomers. The released NO then interacts with various biological targets, including enzymes and receptors, leading to a range of physiological effects .
Comparación Con Compuestos Similares
Similar compounds to ruthenium, tris(nitrato-kappaO)nitrosyl- include other ruthenium-nitrosyl complexes such as:
Ruthenium nitrosyl chloride complexes: These complexes also release nitric oxide and have similar applications in medicine and materials science.
Ruthenium nitrosyl tetraazamacrocycles: Known for their stability and potential use in photodynamic therapy.
Ruthenium nitrosyl polynuclear complexes: These complexes have multiple ruthenium centers and are studied for their enhanced NO release properties. Ruthenium, tris(nitrato-kappaO)nitrosyl- is unique due to its specific coordination environment, which influences its reactivity and stability.
Propiedades
Número CAS |
34513-98-9 |
|---|---|
Fórmula molecular |
N4O10Ru |
Peso molecular |
317.1 g/mol |
Nombre IUPAC |
azanylidyneoxidanium;ruthenium(2+);trinitrate |
InChI |
InChI=1S/3NO3.NO.Ru/c3*2-1(3)4;1-2;/q3*-1;+1;+2 |
Clave InChI |
WOSOOWIGVAKGOC-UHFFFAOYSA-N |
SMILES |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
SMILES canónico |
N#[O+].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Ru+2] |
Key on ui other cas no. |
34513-98-9 |
Pictogramas |
Oxidizer; Corrosive; Irritant |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















